3-(diphenylphosphino)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diphenylphosphino)-N,N-dimethylaniline is an organophosphorus compound that features a phosphine group attached to an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diphenylphosphino)-N,N-dimethylaniline typically involves the reaction of diphenylphosphine with N,N-dimethylaniline under controlled conditions. One common method is the nucleophilic substitution reaction where diphenylphosphine is reacted with a halogenated derivative of N,N-dimethylaniline in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Diphenylphosphino)-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(Diphenylphosphino)-N,N-dimethylaniline has several applications in scientific research:
Medicine: Investigated for its potential use in drug development and as a component in therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 3-(diphenylphosphino)-N,N-dimethylaniline largely depends on its role as a ligand in coordination chemistry. The phosphine group can coordinate with metal centers, forming complexes that can catalyze various chemical reactions. These complexes can facilitate reactions by stabilizing transition states and lowering activation energies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Another phosphine ligand with similar coordination properties but different steric and electronic characteristics.
4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin: A compound with a similar diphenylphosphino group but a different backbone structure.
Bis(2-diphenylphosphino)-p-tolyl ether: Contains a diphenylphosphino group with an ether linkage, offering different reactivity and coordination behavior.
Uniqueness
3-(Diphenylphosphino)-N,N-dimethylaniline is unique due to its specific combination of a phosphine group with an aniline derivative, providing distinct electronic and steric properties that can be advantageous in certain catalytic and material science applications .
Eigenschaften
CAS-Nummer |
5931-54-4 |
---|---|
Molekularformel |
C20H20NP |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
3-diphenylphosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C20H20NP/c1-21(2)17-10-9-15-20(16-17)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16H,1-2H3 |
InChI-Schlüssel |
PJQYZCXNTVLRMF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.